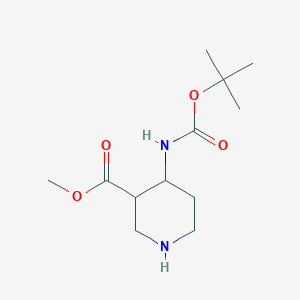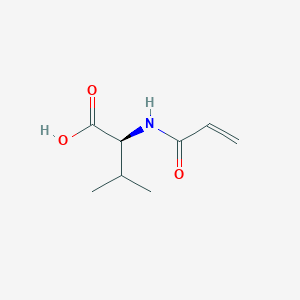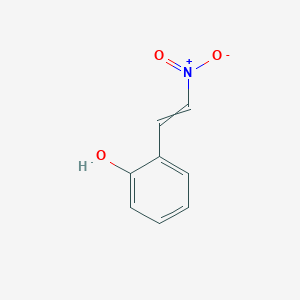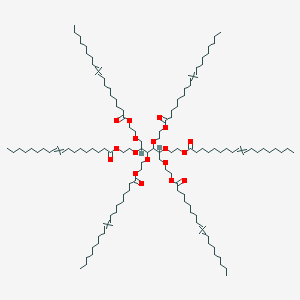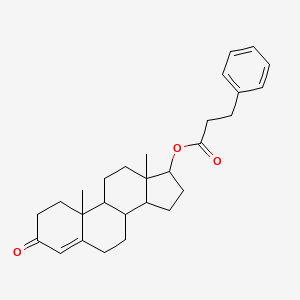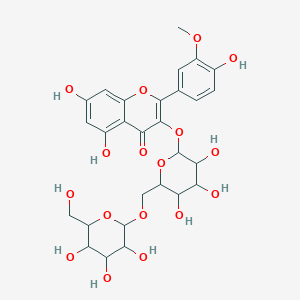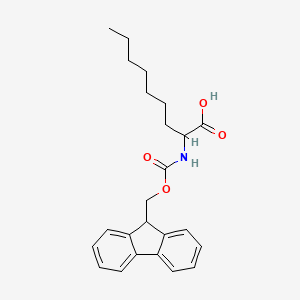![molecular formula C42H45F21O6Yb B13398888 3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium](/img/structure/B13398888.png)
3-(2,2,3,3,4,4,4-Heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] is a coordination compound of ytterbium, a rare earth element. This compound is known for its unique chemical properties, including high stability and luminescence. It is often used in various scientific research applications due to its ability to form stable complexes with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] typically involves the reaction of ytterbium chloride with 3-(heptafluoropropylhydroxymethylene)-(-)-camphor in the presence of a suitable solvent such as methylene chloride. The reaction is carried out under controlled temperature conditions, usually between 135-140°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can be reduced using suitable reducing agents to yield lower oxidation state products.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the products.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield ytterbium(III) oxide, while reduction reactions may produce ytterbium(II) complexes.
Scientific Research Applications
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions due to its ability to form stable complexes.
Biology: Employed in bioimaging and biosensing applications because of its luminescent properties.
Medicine: Investigated for potential use in medical imaging and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a component in electronic devices.
Mechanism of Action
The mechanism of action of ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] involves its ability to form stable complexes with other molecules. This stability is due to the strong coordination bonds between the ytterbium ion and the ligands. The compound’s luminescent properties are attributed to the electronic transitions within the ytterbium ion, which are influenced by the surrounding ligands.
Comparison with Similar Compounds
Similar Compounds
- Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-d-camphorate]
- Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-l-camphorate]
Uniqueness
Ytterbium tris[3-(heptafluoropropylhydroxymethylene)-(-)-camphorate] is unique due to its specific stereochemistry and the presence of heptafluoropropyl groups, which enhance its stability and luminescent properties compared to other similar compounds .
Properties
Molecular Formula |
C42H45F21O6Yb |
|---|---|
Molecular Weight |
1217.8 g/mol |
IUPAC Name |
3-(2,2,3,3,4,4,4-heptafluoro-1-hydroxybutylidene)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one;ytterbium |
InChI |
InChI=1S/3C14H15F7O2.Yb/c3*1-10(2)6-4-5-11(10,3)8(22)7(6)9(23)12(15,16)13(17,18)14(19,20)21;/h3*6,23H,4-5H2,1-3H3; |
InChI Key |
BBKRIIMXYJMIDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.CC1(C2CCC1(C(=O)C2=C(C(C(C(F)(F)F)(F)F)(F)F)O)C)C.[Yb] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


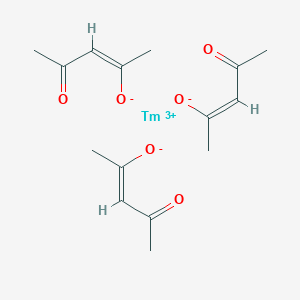

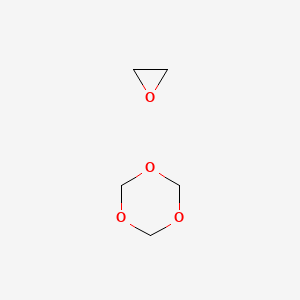
![(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid](/img/structure/B13398830.png)
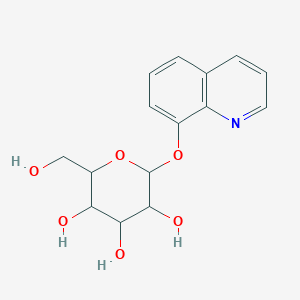
![Propan-2-yl 10,13-dimethyl-3,5'-dioxo-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B13398835.png)

